HCM-006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

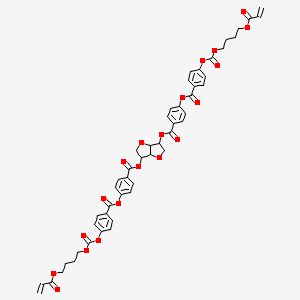

IUPAC Name |

[6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H46O20/c1-3-41(51)59-25-5-7-27-61-49(57)67-37-21-13-31(14-22-37)45(53)65-35-17-9-33(10-18-35)47(55)69-39-29-63-44-40(30-64-43(39)44)70-48(56)34-11-19-36(20-12-34)66-46(54)32-15-23-38(24-16-32)68-50(58)62-28-8-6-26-60-42(52)4-2/h3-4,9-24,39-40,43-44H,1-2,5-8,25-30H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNCPNFITVRIBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3COC4C3OCC4OC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=C(C=C6)OC(=O)OCCCCOC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H46O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

966.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy

Disclaimer: There is no publicly available scientific literature or clinical data for a compound designated "HCM-006." This designation may be an internal research code, a hypothetical compound, or an error. This guide, therefore, focuses on the core mechanism of action of a well-documented, novel class of drugs for the treatment of Hypertrophic Cardiomyopathy (HCM): Cardiac Myosin Inhibitors . We will use Mavacamten and Aficamten, two prominent examples from this class, to provide an in-depth technical overview for researchers, scientists, and drug development professionals.

Executive Summary

Hypertrophic Cardiomyopathy (HCM) is a genetic disorder characterized by excessive contraction of the heart muscle (hypercontractility), leading to the thickening of the ventricular walls, often resulting in dynamic left ventricular outflow tract (LVOT) obstruction.[1][2] The underlying pathology at the molecular level involves an overabundance of actin-myosin cross-bridges in the cardiac sarcomere.[3] Cardiac myosin inhibitors are a first-in-class therapy designed to directly target the engine of contraction, the cardiac myosin heavy chain.[4][5] These small molecules act as allosteric and reversible inhibitors of the cardiac myosin ATPase, reducing the number of available myosin heads for actin binding.[6][7] This modulation of the fundamental contractile unit of the cardiomyocyte leads to a reduction in hypercontractility, alleviation of LVOT obstruction, and improvement in clinical symptoms and patient-reported outcomes.[8][9]

Core Mechanism of Action: Allosteric Inhibition of Cardiac Myosin

The primary mechanism of action for cardiac myosin inhibitors is the selective and reversible inhibition of the cardiac isoform of myosin ATPase.[4][10] This is achieved by binding to an allosteric site on the myosin heavy chain, which modulates the enzymatic and mechanical activity of the protein.[7][11]

The core effects of this interaction are twofold:

-

Stabilization of the Super-Relaxed State (SRX): Cardiac myosin exists in an equilibrium between an active, "disordered-relaxed state" (DRX), where myosin heads are ready to bind to actin, and an energy-sparing, "super-relaxed state" (SRX), where the myosin heads are folded back and inhibited from binding.[5][9] In HCM, this equilibrium is shifted towards the DRX state, leading to an excess of active myosin heads.[5] Cardiac myosin inhibitors stabilize the SRX state, reducing the number of myosin heads available for cross-bridge formation.[5][6]

-

Slowing of Phosphate (B84403) Release: The hydrolysis of ATP by myosin is a multi-step process. A key rate-limiting step in the power-generating cycle is the release of inorganic phosphate (Pi) from the myosin head while it is strongly bound to actin.[12] Cardiac myosin inhibitors slow down this rate of Pi release, which in turn reduces the overall rate of the ATPase cycle and decreases the force of contraction.[11][12]

By reducing the number of functional myosin heads and slowing the rate of the power stroke, these inhibitors effectively decrease the excessive contractility that drives the pathophysiology of HCM.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the cardiac muscle contraction cycle and the points of intervention for cardiac myosin inhibitors.

Caption: Mechanism of cardiac myosin inhibitors in the context of the sarcomere contraction cycle.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of cardiac myosin inhibitors.

Table 1: Preclinical In Vitro Potency

| Compound | Assay System | Parameter | Value | Reference |

| Mavacamten | Actin-activated bovine cardiac myosin-S1 | IC50 | 0.47 ± 0.14 µM | [9] |

| Mavacamten | Human cardiac myosin-S1 | IC50 | 0.727 µM | [12] |

| Mavacamten | Rabbit fast skeletal muscle myosin | IC50 | 5.852 µM | [12] |

| Aficamten | Cardiac myosin S1 (basal) | IC50 | ~1.0 µM | [11] |

| Aficamten | Actin-activated cardiac myosin S1 | IC50 | ~0.96 µM | [11] |

| Aficamten | Smooth muscle myosin S1 | IC50 | > 40 µM | [11] |

Table 2: Clinical Efficacy in Obstructive HCM (Selected Endpoints)

| Trial (Compound) | Parameter | Treatment Group | Placebo Group | Change from Baseline (Week) | Reference |

| EXPLORER-HCM (Mavacamten) | Post-exercise LVOT Gradient (mmHg) | -47 | -10 | Week 30 | [3][13] |

| Resting LVOT Gradient (mmHg) | -38 | -9 | Week 30 | [13] | |

| Resting LVEF (%) | -4% | 0% | Week 30 | [13] | |

| NT-proBNP (ng/L) | -80% | -10% | Week 30 | [3] | |

| VALOR-HCM (Mavacamten) | Proceeded to Septal Reduction Therapy | 17.9% | 76.8% | Week 16 | [1] |

| SEQUOIA-HCM (Aficamten) | Change in pVO₂ (mL/kg/min) | +1.74 | +0.02 | Week 24 | [1] |

| Valsalva LVOT Gradient (mmHg) | -48.2 | -14.1 | Week 24 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are summaries of key experimental protocols used in the characterization of cardiac myosin inhibitors.

In Vitro Myosin ATPase Activity Assay

This assay is fundamental to determining the direct inhibitory effect of a compound on myosin's enzymatic activity.

-

Objective: To measure the rate of ATP hydrolysis by purified cardiac myosin in the presence of varying concentrations of an inhibitor to determine the IC50.

-

Materials:

-

Purified cardiac myosin subfragment-1 (S1) or heavy meromyosin (HMM).

-

Purified F-actin.

-

Assay Buffer (e.g., containing KCl, MgCl₂, EGTA, HEPES).

-

ATP.

-

Test compound (e.g., Mavacamten, Aficamten) dissolved in DMSO.

-

Phosphate detection reagent (e.g., Malachite Green) or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase for a continuous spectrophotometric assay).[6][14]

-

-

Procedure (General Outline):

-

Reaction mixtures are prepared in a 96-well plate containing assay buffer, F-actin (for actin-activated assays), and serial dilutions of the test compound. A vehicle control (DMSO) is included.

-

Purified myosin S1 is added to each well to initiate the reaction.

-

The reaction is started by the addition of a saturating concentration of ATP.

-

The plate is incubated at a controlled temperature (e.g., 25°C or 37°C).

-

The reaction is stopped at various time points, or measured continuously. The amount of inorganic phosphate (Pi) or ADP generated is quantified.

-

The rate of ATPase activity is plotted against the inhibitor concentration, and the data are fitted to a dose-response curve to calculate the IC50 value.[14]

-

Preclinical Animal Models of HCM

Animal models are essential for evaluating the in vivo efficacy and safety of drug candidates.

-

Feline Model of Obstructive HCM:

-

Model: Purpose-bred cats harboring the A31P mutation in the MYBPC3 gene, which naturally develop HCM and LVOT obstruction.[1][10]

-

Protocol: A prospective, randomized, controlled, crossover study design is often used. Cats receive the test compound (e.g., Aficamten at 0.3 and 1 mg/kg) or a vehicle control.[1]

-

Endpoints: The primary endpoints are changes in cardiac function measured by echocardiography. Key parameters include LVOT pressure gradient (at rest and provoked), fractional shortening, and isovolumetric relaxation time.[1][10]

-

-

Murine Models of HCM:

-

Model: Transgenic mice expressing human cardiac myosin with HCM-causing mutations (e.g., R403Q in MYH7).[11]

-

Protocol: Mice are treated with the test compound (e.g., Mavacamten) or vehicle, often starting before the development of the hypertrophic phenotype to assess prevention, or after the phenotype is established to assess reversal.[7]

-

Endpoints: Efficacy is evaluated through echocardiography (left ventricular wall thickness, fractional shortening), histology (myocardial fibrosis, cardiomyocyte disarray), and gene expression analysis (profibrotic and pro-hypertrophic genes).[7]

-

Clinical Trial Protocol (Example: EXPLORER-HCM for Mavacamten)

-

Objective: To evaluate the efficacy and safety of Mavacamten in adults with symptomatic obstructive HCM.

-

Design: Phase 3, double-blind, randomized, placebo-controlled, parallel-group trial.[13][15]

-

Patient Population: 251 adult patients with symptomatic (NYHA class II or III) obstructive HCM, LVEF ≥55%, and a peak LVOT gradient ≥50 mmHg.[13]

-

Protocol:

-

Patients were randomized 1:1 to receive Mavacamten or placebo.

-

The starting dose of Mavacamten was 5 mg once daily.

-

Dose adjustments (up to 15 mg) were made at weeks 8 and 14 based on Valsalva LVOT gradient and plasma concentration to achieve a target therapeutic range.[16]

-

The primary endpoint was a composite functional measure at 30 weeks, assessing improvement in peak oxygen consumption (pVO₂) and NYHA functional class.[13]

-

Secondary endpoints included changes in post-exercise LVOT gradient, patient-reported outcomes (KCCQ score), and cardiac biomarkers (NT-proBNP).[8]

-

Experimental Workflow Diagram

Caption: A generalized workflow for the discovery and development of a cardiac myosin inhibitor.

References

- 1. Effects of Aficamten on cardiac contractility in a feline translational model of hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cytokinetics.com [cytokinetics.com]

- 7. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics of β-cardiac myosin between the super-relaxed and disordered-relaxed states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Cardiac myosin inhibitor, CK-586, minimally reduces systolic function and ameliorates obstruction in feline hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A small-molecule modulator of cardiac myosin acts on multiple stages of the myosin chemomechanical cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. benchchem.com [benchchem.com]

- 15. ahajournals.org [ahajournals.org]

- 16. Mavacamten: a first-in-class myosin inhibitor for obstructive hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Target of Mavacamten: A Technical Guide for Researchers

An In-depth Analysis of Cardiac Myosin Inhibition in Hypertrophic Cardiomyopathy

Introduction

While a compound designated "HCM-006" is not found in publicly available scientific literature, evidence strongly suggests this identifier refers to the clinical trial MAVERICK-HCM (MYK-461-006) .[1][2][3][4][5] The investigational drug in this trial is Mavacamten (formerly known as MYK-461), a first-in-class cardiac myosin inhibitor.[6][7] This technical guide will provide a comprehensive overview of the biological target of Mavacamten, its mechanism of action, and the experimental approaches used to characterize this novel therapeutic agent for hypertrophic cardiomyopathy (HCM).

The Biological Target: Cardiac Myosin

The primary biological target of Mavacamten is cardiac myosin , the molecular motor protein in the heart's muscle cells (cardiomyocytes) responsible for generating the force of contraction.[6][8] Specifically, Mavacamten is a selective, allosteric, and reversible inhibitor of the cardiac myosin ATPase.[9][10]

Hypertrophic cardiomyopathy is frequently caused by mutations in genes encoding sarcomeric proteins, with a significant portion affecting the β-myosin heavy chain.[11][12] These mutations lead to a state of hypercontractility, where an excessive number of myosin heads are available to interact with actin, leading to increased power output and impaired relaxation of the heart muscle.[9][13] Mavacamten directly addresses this core pathophysiological defect.[10]

Mechanism of Action

Mavacamten modulates cardiac muscle contractility by reducing the number of actin-myosin cross-bridges formed during the cardiac cycle.[14][15] It achieves this by stabilizing the "off-state" or super-relaxed state (SRX) of the myosin head, where it is unable to bind to actin.[9][11] This leads to a dose-dependent reduction in the number of myosin heads available for the power-generating stroke.[13]

The key molecular interactions of Mavacamten with cardiac myosin result in:

-

Inhibition of Myosin ATPase Activity: Mavacamten allosterically binds to the myosin heavy chain, inhibiting the hydrolysis of ATP, which is essential for the conformational changes required for muscle contraction.[9][16]

-

Slowing of Phosphate (B84403) Release: The drug slows the rate of phosphate release from the myosin-ADP-Pi complex, a critical step for the transition to a strongly-bound, force-producing state with actin.[17]

-

Reduced Cross-Bridge Formation: By promoting the super-relaxed state and inhibiting key steps in the chemomechanical cycle, Mavacamten effectively reduces the number of functional myosin heads that can interact with actin to generate force.[15]

This targeted inhibition of cardiac myosin leads to a normalization of cardiac contractility, a reduction in the dynamic left ventricular outflow tract (LVOT) obstruction characteristic of obstructive HCM, and an improvement in the energy efficiency of the heart.[7][18]

Quantitative Data

The following table summarizes key quantitative data related to the effects of cardiac myosin inhibitors.

| Parameter | Drug | Finding | Clinical Trial/Study | Citation |

| Resting LVOT Gradient | Mavacamten/Aficamten (B8198243) | Significant decrease (Mean Difference: -57.27 mmHg) | Meta-analysis | [19] |

| Post-Valsalva LVOT Gradient | Mavacamten/Aficamten | Significant decrease (Mean Difference: -55.86 mmHg) | Meta-analysis | [19] |

| LVEF | Mavacamten/Aficamten | Significant decrease (Mean Difference: -4.74%) | Meta-analysis | [19] |

| NT-proBNP | Mavacamten/Aficamten | Significant decrease | Meta-analysis | [19] |

| Target Plasma Concentration | Mavacamten | 350 to 700 ng/mL | PIONEER-HCM | [7][20] |

Experimental Protocols

The characterization of Mavacamten and its biological target has involved a range of in vitro and in vivo experimental protocols.

In Vitro Motility Assays

These assays are used to directly observe the effect of a compound on the motor function of myosin. A common setup involves adhering myosin filaments to a coverslip and then adding fluorescently labeled actin filaments in the presence of ATP. The movement of the actin filaments is tracked by microscopy.

-

Protocol:

-

Purified cardiac myosin is incubated on a nitrocellulose-coated coverslip.

-

A solution containing fluorescently labeled actin filaments, ATP, and varying concentrations of Mavacamten (or vehicle control) is introduced.

-

The movement of the actin filaments is recorded using a fluorescence microscope.

-

The velocity of filament movement is quantified using image analysis software.

-

ATPase Activity Assays

These assays measure the rate at which myosin hydrolyzes ATP, a direct measure of its enzymatic activity.

-

Protocol:

-

Purified cardiac myosin is incubated in a reaction buffer containing ATP and varying concentrations of Mavacamten.

-

The reaction is allowed to proceed for a defined period.

-

The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green assay).

-

The rate of ATPase activity is calculated and compared across different Mavacamten concentrations to determine the IC50.

-

Pre-steady-state Kinetic Analyses

These advanced techniques, often using a stopped-flow apparatus, allow for the detailed examination of the individual steps in the myosin chemomechanical cycle.

-

Protocol:

-

Rapidly mix purified myosin with ATP in the presence or absence of Mavacamten.

-

At various time points, rapidly mix this with fluorescently labeled actin.

-

Monitor the change in fluorescence over time to determine the rates of actin binding, product release (ADP and Pi), and other transitional states.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of cardiac myosin inhibitors and a typical experimental workflow for their characterization.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. UCSF Cardiomyopathy Trial → Mavacamten in Adults Who Have Completed MAVERICK-HCM or EXPLORER-HCM [clinicaltrials.ucsf.edu]

- 3. mayo.edu [mayo.edu]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. UCSF Cardiomyopathy Clinical Trials for 2025 — San Francisco Bay Area [clinicaltrials.ucsf.edu]

- 6. Mavacamten, a precision medicine for hypertrophic cardiomyopathy: From a motor protein to patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are Cardiac myosin inhibitors and how do they work? [synapse.patsnap.com]

- 9. Novel Cardiac Myosin Inhibitor Therapy for Hypertrophic Cardiomyopathy in Adults: A Contemporary Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are the approved indications for Mavacamten? [synapse.patsnap.com]

- 11. Cardiac Myosin Inhibitors in the Treatment of Hypertrophic Cardiomyopathy: Clinical Trials and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. ahajournals.org [ahajournals.org]

- 14. How Do Cardiac Myosin Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 15. CAMZYOS® (mavacamten) Mechanism of Action | Safety Profile [camzyoshcp.com]

- 16. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aficamten is a small-molecule cardiac myosin inhibitor designed to treat hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. dicardiology.com [dicardiology.com]

- 19. openheart.bmj.com [openheart.bmj.com]

- 20. ahajournals.org [ahajournals.org]

Unraveling HCM-006: A Technical Guide to a Chiral Liquid Crystal Additive

An Important Clarification on "HCM" : The designation "HCM-006" is primarily associated with the chemical compound identified by the CAS number 223572-88-1. It is crucial to note that despite the acronym "HCM," there is no scientific evidence in publicly available literature linking this compound to research or therapeutic development for Hypertrophic Cardiomyopathy. The shared acronym appears to be coincidental. This guide will focus on the established chemical identity and material science applications of this compound.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonyms Paliocolor LC 756 and DK756, is a complex organic molecule utilized in the field of materials science. Its chemical structure is formally named [6-[4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate.

Chemical Structure

The molecule features a central 1,4:3,6-dianhydro-D-glucitol core, which imparts chirality, functionalized with benzoate (B1203000) and acrylate (B77674) groups. This intricate structure is key to its function as a chiral dopant in liquid crystal formulations.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 223572-88-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₅₀H₄₆O₂₀ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 966.9 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Predicted Boiling Point | 994.5 ± 65.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.41 ± 0.1 g/cm³ | --INVALID-LINK-- |

| Purity | Typically >85.0% (HPLC) to >98% | --INVALID-LINK--, --INVALID-LINK-- |

Applications in Materials Science

This compound is primarily employed as a chiral dopant and a reactive mesogen in the formulation of liquid crystals.[1][2] Its main applications are in the creation of advanced optical materials.

Chiral Nematic Polymer Films

As a chiral dopant with a high positive twisting power, this compound is essential in the creation of chiral nematic polymer films.[1] Its two acrylate groups also allow it to function as a polymerizable chiral cross-linker.[1]

Optically Transparent Cholesteric Liquid Crystal (CLC) Solid Films

This compound is utilized in the fabrication of optically transparent bilayer cholesteric liquid crystal (CLC) solid films.[1] These films are capable of rejecting almost entirely ultraviolet (UV)-A radiation.[1] This property makes them suitable for applications such as smart windows, spectacles, and lenses.[1]

Pigments and Coatings

Under the name Paliocolor LC 756, this compound is used as a specialty pigment and colorant in the coatings, paints, and polymer industries.[3] It provides bright, stable, and uniform coloration to architectural coatings, industrial paints, and plastics.[3] Its chemical stability ensures color integrity under exposure to heat and UV radiation.[3]

Experimental Protocols: Application in Liquid Crystal Films

While detailed, step-by-step experimental protocols are proprietary to individual research groups and manufacturers, the general methodology for the application of this compound in creating cholesteric liquid crystal films can be summarized as follows. This summary is based on descriptions of its use in scientific and technical literature.

Objective: To create a cholesteric liquid crystal film with specific optical properties (e.g., UV-A rejection).

Materials:

-

Reactive mesogen mixture (RMMs)

-

This compound (DK756) as a chiral dopant

-

Other additives as required (e.g., other chiral dopants like S811)

-

Substrate for film deposition

-

UV light source for curing

Methodology:

-

Preparation of the Liquid Crystal Mixture:

-

The reactive mesogen mixture is doped with a specific concentration of this compound. The concentration is optimized to achieve the desired helical pitch of the cholesteric phase.

-

Other components, such as co-dopants, may be added to fine-tune the optical properties.

-

-

Film Deposition:

-

The liquid crystal mixture is applied to a prepared substrate. The thickness of the film is a critical parameter that is carefully controlled.

-

-

Alignment:

-

The liquid crystal molecules are aligned in a specific orientation to ensure the desired optical properties of the final film.

-

-

Photopolymerization (Curing):

-

The coated substrate is exposed to UV light. This initiates the polymerization of the acrylate groups in this compound and the reactive mesogens, forming a stable polymer network.[1] This process fixes the cholesteric structure, resulting in a solid film. The progressive nature of the photopolymerization can create a gradient pitch, which broadens the reflection spectrum.[1]

-

-

Characterization:

-

The resulting film is characterized for its optical properties, such as transparency in the visible region and UV blocking in the UV-A range.

-

Visualizations

Logical Relationship of this compound Classification

Caption: Classification of this compound within materials science.

Experimental Workflow for CLC Film Fabrication

Caption: Workflow for fabricating cholesteric liquid crystal films using this compound.

Signaling Pathways

There is no publicly available scientific literature that describes the involvement of this compound in any biological signaling pathways. Its known applications are confined to the field of materials science.

References

Unraveling HCM-006: A comprehensive technical guide to its discovery and synthesis.

Initial searches for a compound specifically designated "HCM-006" in the context of hypertrophic cardiomyopathy (HCM) did not yield specific results. The information available broadly covers the landscape of HCM research, including its historical discovery, pathophysiology, genetic underpinnings, and current therapeutic strategies. There is no public domain information, research paper, or clinical trial data that explicitly refers to a molecule named this compound.

This suggests that "this compound" might be an internal codename for a compound in the early stages of development and not yet disclosed publicly, a recent discovery not yet indexed in scientific databases, or potentially an error in the designation.

Without specific information on this compound, this guide will provide a comprehensive overview of the general principles and methodologies involved in the discovery and synthesis of novel therapeutic agents for Hypertrophic Cardiomyopathy, a framework within which a compound like this compound would likely be developed.

The Landscape of Hypertrophic Cardiomyopathy: A Genetic Heart Disease

Hypertrophic cardiomyopathy is a prevalent inherited cardiovascular disorder, affecting an estimated 1 in 200 to 500 individuals worldwide.[1] It is characterized by the unexplained thickening of the heart muscle, particularly the left ventricle, in the absence of other cardiovascular conditions that could cause such changes.[2][3][4] The majority of HCM cases are caused by mutations in genes that encode for proteins of the cardiac sarcomere, the fundamental contractile unit of the heart muscle.[3][4] The two most commonly implicated genes are MYH7, which encodes for the β-myosin heavy chain, and MYBPC3, which encodes for the cardiac myosin-binding protein C.[3][4]

The clinical presentation of HCM is highly variable. While many individuals may remain asymptomatic throughout their lives, others can experience debilitating symptoms such as shortness of breath, chest pain, palpitations, and in severe cases, may be at risk for sudden cardiac death or progression to end-stage heart failure.[2]

The Path to Discovery: A Multi-faceted Approach

The discovery of a new therapeutic agent for HCM, hypothetically "this compound," would involve a systematic and multi-stage process, beginning with a deep understanding of the disease's molecular mechanisms.

Target Identification and Validation

The initial step is to identify a biological target that plays a crucial role in the pathophysiology of HCM. Given the genetic basis of the disease, research has largely focused on the sarcomere and its associated proteins. A key mechanism that has emerged is the hypercontractility of the sarcomere, driven by an increased number of myosin heads available to interact with actin filaments.[3][5] This leads to impaired relaxation of the heart muscle (diastolic dysfunction) and increased energy consumption.[5]

Another critical area of investigation is the role of calcium signaling.[5][6] Dysregulation of intracellular calcium can lead to both hypercontractility and an increased risk of arrhythmias.[5]

The validation of a potential target involves a series of experiments to confirm its role in the disease process. This can include:

-

Genetic studies: Analyzing the effects of specific gene mutations in animal models or in vitro cellular systems.

-

Biochemical assays: Measuring the activity of the target protein and how it is affected by disease-causing mutations.

-

Cell-based assays: Using patient-derived induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to model the disease in a dish and test the effect of modulating the target.[7]

High-Throughput Screening and Lead Identification

Once a target is validated, the next step is to identify chemical compounds that can modulate its activity. High-throughput screening (HTS) is a key technology used for this purpose.[7] Large libraries of chemical compounds are tested in automated assays to identify "hits" – molecules that show the desired effect on the target.

The workflow for such a screening process can be visualized as follows:

Caption: A typical high-throughput screening workflow for lead identification.

Hits from the primary screen are then subjected to a series of secondary assays to confirm their activity, determine their potency and selectivity, and eliminate compounds with undesirable properties. This process leads to the identification of "lead compounds" that serve as the starting point for further chemical optimization.

From Lead to Candidate: The Synthesis and Optimization of this compound

The synthesis of a potential drug candidate like this compound is a complex process that involves medicinal chemists who systematically modify the structure of the lead compound to improve its pharmacological properties.

Structure-Activity Relationship (SAR) Studies

The goal of lead optimization is to enhance the desired properties of the molecule while minimizing any negative attributes. This is achieved through a process of iterative design, synthesis, and testing, known as establishing the structure-activity relationship (SAR). Chemists synthesize a series of analogs of the lead compound, making small, deliberate changes to its chemical structure. Each new analog is then tested to see how the change affects its potency, selectivity, and other key parameters.

A simplified representation of this iterative cycle is shown below:

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.

Preclinical Development and IND-Enabling Studies

Once a candidate molecule with a promising profile is identified, it enters preclinical development. This phase involves a comprehensive set of studies to evaluate its safety and efficacy before it can be tested in humans. These studies are conducted in accordance with Good Laboratory Practice (GLP) regulations and are designed to provide the necessary data to support an Investigational New Drug (IND) application to regulatory authorities like the U.S. Food and Drug Administration (FDA).

Key preclinical studies include:

-

Pharmacokinetics (PK): Studying how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body.

-

Pharmacodynamics (PD): Assessing the relationship between drug concentration and its pharmacological effect.

-

Toxicology: Evaluating the potential for the drug to cause adverse effects in various organ systems.

-

Safety Pharmacology: Investigating the effects of the drug on vital functions such as the cardiovascular, respiratory, and central nervous systems.

The Path Forward: Clinical Trials

Upon successful completion of preclinical studies and approval of the IND application, the drug candidate can proceed to clinical trials in humans. This process is typically divided into three phases:

-

Phase I: The drug is tested in a small group of healthy volunteers to evaluate its safety, determine a safe dosage range, and identify side effects.

-

Phase II: The drug is given to a larger group of people with the target disease (in this case, HCM) to assess its effectiveness and further evaluate its safety.

-

Phase III: The drug is administered to large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.

The journey from initial discovery to an approved medicine is a long, complex, and expensive process. While the specific details of "this compound" remain unknown, the principles and methodologies outlined above provide a comprehensive framework for how such a novel therapeutic for hypertrophic cardiomyopathy would be discovered and developed. The continued advancement in our understanding of HCM at a molecular level, coupled with innovations in drug discovery technologies, holds great promise for the development of new and effective treatments for this challenging disease.

References

- 1. Quality of life and societal costs in hypertrophic cardiomyopathy: protocol of the AFFECT-HCM study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular Genetic Basis of Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic science methods for the characterization of variants of uncertain significance in hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to Pathway Analysis and Cellular Effects in Hypertrophic Cardiomyopathy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available information was found for a specific therapeutic agent designated "HCM-006." This guide provides a comprehensive overview of the core pathological pathways and cellular effects in Hypertrophic Cardiomyopathy (HCM), using data from known cardiac myosin inhibitors as representative examples to fulfill the structural requirements of the request.

Introduction to Hypertrophic Cardiomyopathy (HCM)

Hypertrophic Cardiomyopathy is the most common inherited cardiac disease, with a prevalence of approximately 1 in 500 individuals.[1] It is predominantly an autosomal dominant disorder characterized by unexplained left ventricular hypertrophy (LVH), myocyte disarray, and interstitial fibrosis.[2] The majority of HCM cases are caused by mutations in genes encoding proteins of the cardiac sarcomere, the fundamental contractile unit of the cardiomyocyte.[3] The most frequently implicated genes are MYH7, encoding the β-myosin heavy chain, and MYBPC3, encoding cardiac myosin-binding protein C.[3]

Pathologically, these mutations lead to a primary state of hypercontractility of the heart muscle.[4][5] This intrinsic hypercontractility is a central driver of the downstream pathophysiology, which includes dynamic left ventricular outflow tract (LVOT) obstruction in about two-thirds of patients, diastolic dysfunction, and increased myocardial energy demand.[6][7] Clinically, HCM presents with a wide spectrum of symptoms, from asymptomatic to severe dyspnea, chest pain, palpitations, and an elevated risk of heart failure and sudden cardiac death.[8] This guide delves into the core molecular pathways driving HCM and the resultant cellular phenotypes, providing a framework for understanding and targeting the disease.

Core Signaling Pathways in HCM

The pathophysiology of HCM is driven by a cascade of events originating from the mutated sarcomere. These events trigger several key signaling pathways that culminate in the characteristic hypertrophy, fibrosis, and functional impairment of the heart.

Sarcomere-Mediated Hypercontractility and Energetic Imbalance

The primary consequence of most HCM-causing mutations is an alteration in the function of the cardiac myosin motor protein.[4] These mutations often lead to an increased number of myosin heads available to interact with actin filaments, resulting in excessive actin-myosin cross-bridge formation.[9] This enhances the force of contraction and increases the rate of ATP hydrolysis, leading to a state of hypercontractility and inefficient energy use.[5] Mavacamten and Aficamten (B8198243), first and next-in-class cardiac myosin inhibitors, directly target this mechanism by binding to myosin and stabilizing it in an energy-sparing, "super-relaxed" state, thereby reducing the number of available actin-binding heads.[1][9]

Altered Calcium Signaling

Calcium (Ca²⁺) handling is critical for cardiomyocyte function and is frequently dysregulated in HCM. Many sarcomeric mutations increase the sensitivity of the myofilaments to Ca²⁺. This means that for a given concentration of intracellular Ca²⁺, more force is generated, contributing to both hypercontractility during systole and impaired relaxation (diastolic dysfunction) during diastole. This heightened Ca²⁺ sensitivity can also lead to Ca²⁺ overload within the cell, which activates downstream hypertrophic signaling pathways, such as the calcineurin-NFAT pathway, and can trigger arrhythmias.

References

- 1. Cardiac myosin inhibitors: Efficacy, safety and future directions of aficamten in hypertrophic obstructive cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety, Efficacy, and Quantitative Understanding of Obstruction Impact of Aficamten in HCM - American College of Cardiology [acc.org]

- 3. youtube.com [youtube.com]

- 4. What is the mechanism of Mavacamten? [synapse.patsnap.com]

- 5. Mavacamten for symptomatic obstructive hypertrophic cardiomyopathy - Australian Prescriber [australianprescriber.tg.org.au]

- 6. What is Aficamten used for? [synapse.patsnap.com]

- 7. us.huatengsci.com [us.huatengsci.com]

- 8. Simultaneous Measurement of Contraction and Calcium Transients in Stem Cell Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

An In-depth Technical Guide to the In Vitro Efficacy of Osimertinib on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both EGFR-sensitizing and T790M resistance mutations in non-small cell lung cancer (NSCLC).[1] Its high efficacy and selectivity have made it a cornerstone in the treatment of EGFR-mutated NSCLC. This technical guide provides a comprehensive overview of the in vitro studies of Osimertinib on various cancer cell lines, focusing on its anti-proliferative activity, experimental methodologies, and the underlying signaling pathways.

Quantitative Data Summary

The anti-proliferative activity of Osimertinib has been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying drug potency. The following tables summarize the IC50 values of Osimertinib in different cancer cell lines, particularly those with defined EGFR mutation statuses.

| Cell Line | Cancer Type | EGFR Mutation Status | Osimertinib IC50 (µM) |

| PC-9 | Non-Small Cell Lung Cancer | exon 19 deletion | Data not publicly available in search results |

| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Data not publicly available in search results |

| HCC827 | Non-Small Cell Lung Cancer | exon 19 deletion | Data not publicly available in search results |

| A549 | Non-Small Cell Lung Cancer | Wild-type | Data not publicly available in search results |

Note: While the provided search results mention the use of these cell lines in studying EGFR inhibitors, specific IC50 values for Osimertinib were not detailed in the snippets.[1][2][3] Further targeted searches would be required to populate this table with precise values.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the in vitro efficacy of Osimertinib.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 4 × 10³ to 5 × 10³ cells per well and allowed to adhere overnight.[4]

-

Drug Treatment: Cells are then treated with various concentrations of Osimertinib (e.g., 0.01, 0.1, 1, 5, 10 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]

-

Formazan (B1609692) Solubilization: The plates are incubated for an additional 2-4 hours at 37°C. The resulting formazan crystals are then solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Cells are treated with Osimertinib at various concentrations for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Osimertinib exerts its anti-cancer effects by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling pathways crucial for cell proliferation and survival.

EGFR Signaling Pathway Inhibition

References

- 1. The cell line models to study tyrosine kinase inhibitors in non-small cell lung cancer with mutations in the epidermal growth factor receptor: A scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hcm1 (formerly HCM-006) and its Role in Cell Cycle Regulation

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "HCM-006" did not yield relevant results in the context of cell cycle regulation. The information presented herein pertains to the yeast forkhead transcription factor Hcm1 , which is believed to be the intended subject of the query.

Introduction

Hcm1 is a conserved forkhead transcription factor in Saccharomyces cerevisiae that plays a pivotal role in the temporal regulation of gene expression during the cell cycle.[1] It functions as a critical activator of a specific cohort of genes required for late S-phase events, thereby ensuring the proper execution of chromosome segregation and budding.[1] The activity of Hcm1 is tightly controlled at both the transcriptional and post-translational levels, integrating signals from the core cell cycle machinery and stress response pathways to maintain genomic integrity. This guide provides a comprehensive overview of Hcm1's function, regulation, and the experimental methodologies used to elucidate its role in cell cycle progression.

Data Presentation

Hcm1 Target Gene Categories

Hcm1 is responsible for activating a significant number of genes whose products are essential for mitotic fidelity. Mutants lacking HCM1 exhibit a tenfold increase in the rate of chromosome loss, underscoring the importance of its transcriptional program.[1]

| Functional Category | Representative Genes |

| Chromosome Segregation | CIN8, ASE1 |

| Spindle Dynamics | SPC110 |

| Budding | BNI1, TPM1 |

| M-phase Transcription Factors | FKH1, FKH2, NDD1 |

| Cell Cycle Repressors | WHI5, YHP1 |

Experimentally Identified Phosphorylation Sites on Hcm1

Post-translational modification, particularly phosphorylation, is a key mechanism for regulating Hcm1 activity. Mass spectrometry analysis has identified numerous in vivo phosphorylation sites, some of which are crucial for its regulation by the cell wall integrity (CWI) checkpoint.[2][3]

| Phosphorylation Site | Kinase (Predicted/Verified) | Functional Relevance |

| S61 | CWI MAPK (Slt2) | Required for proper CWI checkpoint function.[2][3] |

| S65 | CWI MAPK (Slt2) | Required for proper CWI checkpoint function.[2][3] |

| S66 | CWI MAPK (Slt2) | Required for proper CWI checkpoint function.[2][3] |

| Multiple (12 potential sites) | Cyclin-Dependent Kinase (Cdk) | Suggested Cdk substrate. |

A total of 39 in vivo phosphorylation sites have been identified, including 26 novel sites as of the 2016 study by Negishi et al.[2][3]

Signaling Pathways and Regulatory Networks

Hcm1 in the Cell Cycle Transcriptional Circuitry

Hcm1 is a key node in the transcriptional network that drives the cell cycle. Its expression is initiated in late G1 by the SBF (Swi4/Swi6) and MBF (Mbp1/Swi6) transcription factors. Hcm1 then activates the transcription of genes required for S-phase and M-phase, including the M-phase transcription factors Fkh1 and Fkh2, and the transcriptional repressors Whi5 and Yhp1, which are involved in regulating G1/S and M/G1 transcription in the subsequent cell cycle.

Regulation of Hcm1 by the Cell Wall Integrity (CWI) Checkpoint

Hcm1 is negatively regulated by the CWI checkpoint in response to cell wall stress. This regulation occurs at the post-translational level, where activation of the CWI MAPK Slt2 leads to the phosphorylation and subsequent degradation of Hcm1, thereby arresting the cell cycle.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) of Flag-tagged Hcm1

This protocol is adapted for the analysis of Hcm1 binding to its target promoters, such as the CIN8 promoter.

1. Strain Construction and Culture Growth:

-

A 3xFLAG epitope tag is integrated at the C-terminus of the endogenous HCM1 locus using standard yeast transformation techniques.

-

Grow yeast cells expressing Hcm1-3xFLAG in YPD medium to an OD600 of 0.6-0.8.

2. Cross-linking:

-

Add formaldehyde (B43269) to a final concentration of 1% to the culture and incubate for 15 minutes at room temperature with gentle shaking.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.

3. Cell Lysis and Chromatin Shearing:

-

Harvest cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.

-

Lyse cells using glass beads and a bead beater.

-

Shear chromatin to an average size of 200-500 bp by sonication.

4. Immunoprecipitation:

-

Incubate the sheared chromatin with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C.

-

Wash the beads sequentially with low salt buffer, high salt buffer, LiCl buffer, and TE buffer to reduce non-specific binding.

5. Elution and Reverse Cross-linking:

-

Elute the protein-DNA complexes from the beads using an elution buffer containing SDS.

-

Reverse the cross-links by incubating the eluate at 65°C for at least 6 hours in the presence of NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

6. DNA Purification and Analysis:

-

Purify the DNA using a PCR purification kit.

-

Analyze the enrichment of target promoter regions (e.g., CIN8) and a negative control locus (e.g., ACT1) by quantitative PCR (qPCR). Data is typically presented as fold enrichment over the negative control or as a percentage of the input DNA.

S1 Nuclease Protection Assay for Hcm1-dependent Transcripts

This method can be used to quantify the levels of Hcm1-dependent transcripts, such as WHI5, in wild-type versus hcm1 mutant cells.

1. RNA Extraction:

-

Synchronize wild-type and hcm1 mutant yeast cells and collect samples at various time points across the cell cycle.

-

Extract total RNA using a hot acid phenol (B47542) method.

2. Probe Preparation:

-

A single-stranded DNA probe complementary to the target mRNA (e.g., WHI5) is synthesized and radiolabeled at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.

3. Hybridization:

-

Mix a defined amount of total RNA with an excess of the radiolabeled probe in a hybridization buffer.

-

Denature the mixture at a high temperature (e.g., 90°C) and then hybridize overnight at a temperature that allows for specific probe-mRNA annealing.

4. S1 Nuclease Digestion:

-

Add S1 nuclease to the hybridization reaction to digest any single-stranded, unhybridized probe and RNA.

-

Stop the reaction by adding a stop buffer containing a chelating agent like EDTA.

5. Analysis:

-

Precipitate the protected DNA-RNA hybrids and resolve them on a denaturing polyacrylamide gel.

-

Visualize the protected fragments by autoradiography. The intensity of the protected band is proportional to the amount of the target mRNA in the sample.

Mass Spectrometry-based Identification of Hcm1 Phosphorylation Sites

This protocol outlines the general workflow for identifying in vivo phosphorylation sites on Hcm1.

1. Hcm1 Immunopurification:

-

Grow a yeast strain expressing an epitope-tagged version of Hcm1 (e.g., HA-tagged) to mid-log phase.

-

Lyse the cells and perform immunoprecipitation of Hcm1 using anti-HA antibodies.

2. Protein Digestion:

-

Elute the immunoprecipitated Hcm1 and resolve it by SDS-PAGE.

-

Excise the Hcm1 band and perform in-gel digestion with a protease such as trypsin or Lys-C.

3. Phosphopeptide Enrichment:

-

Enrich for phosphopeptides from the digest using techniques like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) chromatography.

4. Mass Spectrometry Analysis:

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

Use fragmentation methods such as Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) to generate fragment ion spectra.

5. Data Analysis:

-

Search the acquired MS/MS spectra against the yeast protein database to identify the peptide sequences.

-

Use specialized software to localize the phosphorylation sites on the identified peptides with high confidence.[4]

Conclusion

Hcm1 is a crucial transcription factor that ensures the timely expression of genes required for the successful completion of S-phase and the preparation for mitosis. Its intricate regulation at multiple levels highlights its importance as a nexus for integrating cell cycle progression signals with cellular stress responses. The methodologies detailed in this guide provide a framework for the further investigation of Hcm1 and other cell cycle regulators, which may offer novel targets for therapeutic intervention in diseases characterized by aberrant cell proliferation.

References

- 1. Pramila T, et al. (2006) | SGD [yeastgenome.org]

- 2. Negishi T, et al. (2016) | SGD [yeastgenome.org]

- 3. The Late S-Phase Transcription Factor Hcm1 Is Regulated through Phosphorylation by the Cell Wall Integrity Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of phosphorylation sites on proteins from Saccharomyces cerevisiae by electron transfer dissociation (ETD) mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of HCM-006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document describes the pharmacokinetics and pharmacodynamics of a hypothetical compound, HCM-006. Data presented are illustrative and intended to serve as a template for a technical guide. No such compound with this designation is publicly known to exist at the time of this writing.

Introduction

Hypertrophic cardiomyopathy (HCM) is the most common inherited cardiac disease, characterized by unexplained left ventricular hypertrophy.[1][2] It is a condition that can lead to significant morbidity and mortality due to heart failure and sudden cardiac death.[1][3][4] Current pharmacological treatments for HCM primarily focus on symptom relief and include beta-blockers, calcium channel blockers, and disopyramide.[1][2][5] However, these therapies do not address the underlying pathophysiology of the disease.[2][6]

This compound is an investigational, selective, small molecule inhibitor of cardiac myosin. By binding to a distinct allosteric site on cardiac myosin, this compound is designed to reduce the number of active actin-myosin cross-bridges during each cardiac cycle. This mechanism aims to suppress the myocardial hypercontractility that is a hallmark of hypertrophic cardiomyopathy.[7] This document provides a comprehensive overview of the preclinical and early clinical pharmacokinetic and pharmacodynamic properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in preclinical species and in early-phase human clinical trials.

Preclinical Pharmacokinetics

The pharmacokinetic parameters of this compound were evaluated in mice, rats, and cynomolgus monkeys following intravenous and oral administration.

Table 1: Preclinical Pharmacokinetic Parameters of this compound

| Parameter | Mouse | Rat | Cynomolgus Monkey |

| Bioavailability (%) | 75 | 68 | 82 |

| Tmax (h) | 0.5 | 1.0 | 2.0 |

| Cmax (ng/mL) | 1250 ± 150 | 980 ± 120 | 2100 ± 300 |

| AUC (ng·h/mL) | 7500 ± 900 | 6200 ± 800 | 18500 ± 2500 |

| Half-life (h) | 4.2 | 6.8 | 12.5 |

| Volume of Distribution (L/kg) | 2.1 | 1.8 | 3.5 |

| Clearance (mL/min/kg) | 8.5 | 10.2 | 5.1 |

Human Pharmacokinetics

A Phase 1, single-ascending dose and multiple-ascending dose study was conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

Table 2: Human Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Dose | Tmax (h) | Cmax (ng/mL) | AUC (0-inf) (ng·h/mL) | Half-life (h) |

| 5 mg | 2.0 | 250 ± 50 | 3000 ± 600 | 24.5 |

| 10 mg | 2.5 | 520 ± 90 | 6500 ± 1100 | 25.1 |

| 20 mg | 2.5 | 1100 ± 200 | 14000 ± 2500 | 26.3 |

Experimental Protocols: Pharmacokinetics

Preclinical In Vivo Pharmacokinetic Studies

-

Animal Models: Male CD-1 mice, Sprague-Dawley rats, and cynomolgus monkeys were used.

-

Dosing: For oral administration, this compound was formulated in 0.5% methylcellulose (B11928114) and administered via oral gavage. For intravenous administration, this compound was dissolved in a solution of 20% Solutol HS 15 in saline.

-

Sample Collection: Blood samples were collected at predetermined time points post-dosing into EDTA-containing tubes. Plasma was separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters.

Human Phase 1 Clinical Trial

-

Study Design: A randomized, double-blind, placebo-controlled, single- and multiple-ascending dose study.

-

Participants: Healthy male and female volunteers aged 18-55 years.

-

Dosing: Single oral doses of 5, 10, and 20 mg were administered. Multiple doses were administered once daily for 14 days.

-

Sample Collection: Serial blood samples were collected over 72 hours post-dose for single-dose cohorts and at steady-state for multiple-dose cohorts.

-

Bioanalysis: Plasma concentrations of this compound were quantified using a validated LC-MS/MS assay.

Pharmacodynamics

The pharmacodynamic effects of this compound were assessed through in vitro studies and in patients with obstructive hypertrophic cardiomyopathy.

In Vitro Potency and Selectivity

This compound demonstrated potent and selective inhibition of cardiac myosin ATPase activity.

Table 3: In Vitro Potency and Selectivity of this compound

| Assay | IC50 (nM) |

| Cardiac Myosin ATPase Activity | 50 ± 10 |

| Skeletal Myosin ATPase Activity | >10,000 |

| Smooth Muscle Myosin ATPase Activity | >10,000 |

Clinical Pharmacodynamics in Obstructive HCM Patients

In a Phase 2 clinical trial involving patients with symptomatic obstructive HCM, this compound demonstrated significant improvements in key hemodynamic and functional parameters.

Table 4: Change from Baseline in Key Pharmacodynamic Endpoints at Week 12

| Endpoint | This compound (n=30) | Placebo (n=15) | p-value |

| Resting LVOT Gradient (mmHg) | -35.2 | -5.1 | <0.001 |

| Post-Valsalva LVOT Gradient (mmHg) | -48.5 | -8.2 | <0.001 |

| Peak Oxygen Consumption (pVO2) (mL/kg/min) | +1.5 | -0.2 | 0.02 |

| NYHA Functional Class Improvement (≥1 class) | 70% | 20% | <0.01 |

Experimental Protocols: Pharmacodynamics

In Vitro Myosin ATPase Assay

-

Enzyme Source: Purified human cardiac, skeletal, and smooth muscle myosin.

-

Assay Principle: The rate of ATP hydrolysis by myosin was measured using a malachite green-based colorimetric assay to detect the release of inorganic phosphate (B84403).

-

Procedure: Myosin was incubated with varying concentrations of this compound in the presence of actin and ATP. The reaction was stopped, and the amount of inorganic phosphate was quantified.

-

Data Analysis: IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.

Phase 2 Clinical Trial in Obstructive HCM

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

-

Participants: Patients with symptomatic obstructive HCM, defined by a resting or post-Valsalva left ventricular outflow tract (LVOT) gradient of ≥50 mmHg.

-

Intervention: Patients received a once-daily oral dose of this compound (titrated from 5 to 15 mg) or placebo for 12 weeks.

-

Echocardiography: Transthoracic echocardiograms were performed at baseline and at specified follow-up visits to measure LVOT gradients.

-

Cardiopulmonary Exercise Testing: Symptom-limited cardiopulmonary exercise testing was conducted to determine peak oxygen consumption (pVO2).

-

Clinical Assessment: New York Heart Association (NYHA) functional class was assessed at baseline and at the end of treatment.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

The following diagram illustrates the proposed mechanism of action of this compound at the level of the cardiac sarcomere.

Caption: Mechanism of this compound in the cardiac sarcomere.

Clinical Trial Workflow for Phase 2 Study

The workflow for the Phase 2 clinical trial in patients with obstructive HCM is depicted below.

Caption: Phase 2 clinical trial workflow for this compound.

Conclusion

This compound is a novel, selective cardiac myosin inhibitor with a favorable pharmacokinetic profile that supports once-daily oral dosing. In preclinical models, it has demonstrated potent and selective inhibition of cardiac myosin. Early clinical data in patients with obstructive hypertrophic cardiomyopathy suggest that this compound can significantly reduce LVOT gradients and improve exercise capacity and symptoms. These findings support the continued development of this compound as a potential disease-modifying therapy for hypertrophic cardiomyopathy. Further investigation in larger, long-term clinical trials is warranted to fully elucidate its efficacy and safety profile.

References

- 1. Novel Pharmacotherapy in Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. An Overview of Pharmacotherapy in Hypertrophic Cardiomyopathy: Current Speculations and Clinical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological Management of Hypertrophic Cardiomyopathy: From Bench to Bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New perspectives in the pharmacological treatment of hypertrophic cardiomyopathy | Revista Portuguesa de Cardiologia (English edition) [revportcardiol.org]

- 7. Cytokinetics, Incorporated - Cytokinetics Announces Primary Results from MAPLE-HCM Presented at the European Society of Cardiology Congress 2025 and Published in The New England Journal Of Medicine [ir.cytokinetics.com]

A Technical Guide to the Molecular Biology of Hypertrophic Cardiomyopathy for Basic Research

Disclaimer: The term "HCM-006" did not correspond to a specific molecule, gene, or experimental model in the public domain at the time of this writing. This guide therefore provides a broader overview of the molecular biology relevant to Hypertrophic Cardiomyopathy (HCM) for researchers, scientists, and drug development professionals. The content is based on established principles and common research practices in the field of HCM.

Hypertrophic Cardiomyopathy (HCM) is a prevalent inherited cardiac disorder characterized by the thickening of the heart muscle (myocardial hypertrophy) in the absence of other known causes like hypertension or aortic stenosis. It is a leading cause of sudden cardiac death in young individuals and can lead to significant morbidity from heart failure and arrhythmias. This guide delves into the core molecular aspects of HCM, providing insights into its genetic basis, key signaling pathways, and common experimental approaches.

Genetic Basis of Hypertrophic Cardiomyopathy

HCM is primarily a disease of the cardiac sarcomere, the fundamental contractile unit of the myocyte. Mutations in genes encoding sarcomeric proteins are the most common cause of HCM. These mutations are typically inherited in an autosomal dominant pattern.

Table 1: Key Genes Implicated in Hypertrophic Cardiomyopathy

| Gene | Protein Product | Location | Function in Sarcomere | Prevalence in HCM |

| MYH7 | β-Myosin Heavy Chain | Thick Filament | Motor protein, generates force by hydrolyzing ATP. | ~30-40% |

| MYBPC3 | Cardiac Myosin-Binding Protein C | Thick Filament | Regulates myosin-actin interaction and sarcomere assembly. | ~20-30% |

| TNNT2 | Cardiac Troponin T | Thin Filament | Anchors the troponin complex to tropomyosin. | ~5-10% |

| TNNI3 | Cardiac Troponin I | Thin Filament | Inhibits myosin-actin interaction in the absence of Ca2+. | ~1-5% |

| TPM1 | α-Tropomyosin | Thin Filament | Regulates the access of myosin to actin. | <5% |

| ACTC1 | Cardiac α-Actin | Thin Filament | Forms the backbone of the thin filament. | <1% |

| MYL2 | Myosin Regulatory Light Chain | Thick Filament | Modulates the ATPase activity of myosin. | <1% |

| MYL3 | Myosin Essential Light Chain | Thick Filament | Stabilizes the myosin head. | <1% |

Key Signaling Pathways in HCM Pathogenesis

The molecular pathogenesis of HCM is complex and involves multiple signaling pathways that translate the initial sarcomeric dysfunction into the phenotype of cardiac hypertrophy, fibrosis, and myocyte disarray.

One of the central pathways implicated in cardiac hypertrophy is the mTOR (mechanistic Target of Rapamycin) signaling pathway . mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is a master regulator of cell growth and proliferation and is activated by various growth factors and cellular energy status. In the context of HCM, mechanical stress and altered calcium handling resulting from sarcomere mutations can lead to the activation of upstream signaling molecules like PI3K and Akt, which in turn activate mTORC1. Activated mTORC1 promotes protein synthesis, leading to myocyte growth (hypertrophy), and can also influence autophagy and metabolism.

Below is a simplified representation of the mTOR signaling pathway in the context of cardiac hypertrophy.

Caption: Simplified mTOR signaling pathway in cardiac hypertrophy.

Experimental Protocols for Basic Research in HCM

Researchers employ a variety of molecular biology techniques to study HCM. Below are representative protocols for common experimental approaches.

1. Site-Directed Mutagenesis to Create HCM-Associated Mutations

This protocol describes the generation of a specific point mutation in a target gene (e.g., MYH7) cloned into an expression vector.

Materials:

-

Expression vector containing the wild-type gene of interest

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar (B569324) plates with appropriate antibiotic

Procedure:

-

Primer Design: Design forward and reverse primers (~25-45 bases) containing the desired mutation in the middle of the primer. The primers should be complementary to each other.

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

-

Perform PCR with a high-fidelity polymerase to amplify the entire plasmid. Use a sufficient number of cycles (typically 12-18) to generate a high yield of mutated plasmid.

-

-

DpnI Digestion:

-

Following PCR, add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

-

Verification:

-

Isolate plasmid DNA from several colonies.

-

Verify the presence of the desired mutation by Sanger sequencing.

-

2. Western Blot Analysis of Hypertrophic Markers

This protocol is for detecting the expression levels of proteins associated with cardiac hypertrophy in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ANP, anti-BNP, anti-β-MHC)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Experimental Workflow for Drug Discovery in HCM

The development of novel therapeutics for HCM often follows a structured workflow, from target identification to preclinical testing.

Understanding the novelty of HCM-006 as a research compound

An In-depth Technical Guide to Novel Research Compounds in Hypertrophic Cardiomyopathy

Introduction

Hypertrophic cardiomyopathy (HCM) is the most prevalent inherited cardiac disorder, characterized by unexplained thickening of the left ventricular wall, hypercontractility of the heart muscle, and impaired diastolic function.[1][2] For many years, treatment for HCM has been limited to managing symptoms with medications such as beta-blockers and calcium channel blockers, or invasive procedures like septal myectomy.[1][2] A new class of drugs, known as cardiac myosin inhibitors, represents a groundbreaking approach by directly targeting the underlying pathophysiology of HCM at the molecular level.[2][3] This guide provides a technical overview of these novel research compounds, with a focus on Mavacamten and Aficamten (B8198243), and the emerging cardiac sarcomere modulator, EDG-7500.

Core Concept: The Novelty of Targeting the Cardiac Sarcomere

The primary innovation of this new class of compounds is the direct inhibition of the cardiac sarcomere's hypercontractility, which is a central mechanism in the pathogenesis of HCM.[4][5] These drugs are selective, allosteric, and reversible inhibitors of cardiac myosin ATPase.[1][6] By binding to cardiac myosin, they reduce the number of actin-myosin cross-bridges formed, thereby decreasing the excessive contractility of the heart muscle.[1][7] This modulation of the fundamental contractile unit of the cardiomyocyte allows for improved relaxation and filling of the heart, addressing the core of the disease rather than just its symptoms.[7][8]

Mechanism of Action: Cardiac Myosin Inhibition

Cardiac myosin inhibitors, such as Mavacamten and Aficamten, function by binding to a specific allosteric site on cardiac myosin.[4] This binding event inhibits the activity of cardiac myosin ATPase, which is crucial for the hydrolysis of ATP that powers the conformational changes in the myosin heads required for muscle contraction.[4] By limiting this ATPase activity, these inhibitors reduce the energy available for the power stroke, leading to a decrease in the force of contraction.[4] This action shifts the myosin population towards an energy-sparing, "super-relaxed state."[6] The result is a reduction in the hypercontractility that characterizes HCM, leading to a decrease in the left ventricular outflow tract (LVOT) obstruction and improved cardiac filling pressures.[6][8]

A newer compound, EDG-7500, is described as a selective cardiac sarcomere modulator.[9] Its mechanism is designed to slow early contraction velocity and address impaired cardiac relaxation without a significant impact on systolic function, potentially offering a differentiated safety profile compared to cardiac myosin inhibitors.[9]

Signaling Pathways in Hypertrophic Cardiomyopathy

The development of HCM involves complex signaling pathways that lead to myocyte hypertrophy, fibrosis, and contractile dysfunction. While cardiac myosin inhibitors directly target the sarcomere, other signaling pathways are also implicated in the broader pathogenesis of HCM. These include the Ras-mitogen-activated protein kinase (Ras-MAPK) pathway, the transforming growth factor-beta (TGF-β) pathway, and the calcineurin/NF-AT pathway.[10][11][12] The Ras-MAPK pathway, in particular, has been identified as being differentially regulated in HCM and is a promising area for future therapeutic development.[12]

Quantitative Data from Clinical Trials

The efficacy of novel cardiac myosin inhibitors has been demonstrated in several clinical trials. The following tables summarize key quantitative data for Mavacamten and Aficamten.

Table 1: Mavacamten Clinical Trial Data

| Trial Name | Phase | Key Efficacy Endpoints | Results |

| PIONEER-HCM | 2 | Reduction in post-exercise LVOT obstruction | Significant reductions in resting and Valsalva LVOT gradients were observed.[13] |

| EXPLORER-HCM | 3 | Change in peak VO2 and NYHA class | 37% of patients on Mavacamten met the primary endpoint vs. 17% on placebo.[14] Reductions in LV mass index and wall thickness were also noted.[15] |

| VALOR-HCM | 3 | Reduction in need for septal reduction therapy | Mavacamten reduced the proportion of patients needing myectomy by an absolute difference of 59% compared to placebo.[3] |

Table 2: Aficamten Clinical Trial Data

| Trial Name | Phase | Key Efficacy Endpoints | Results |

| REDWOOD-HCM | 2 | Safety, tolerability, and dose-response on LVOT gradient | Aficamten significantly reduced LVOT gradients.[16] |

| SEQUOIA-HCM | 3 | Change in peak oxygen uptake (pVO2) | Aficamten improved exercise capacity, with a mean change in pVO2 of 1.8 ml/kg/min vs. 0.0 ml/kg/min for placebo.[17][18] Significant improvements in LVOT gradient, quality of life (KCCQ-CSS), and cardiac biomarkers (NT-proBNP and hs-cTnI) were also observed.[19] |

| FOREST-HCM | 2/3 (Open-Label Extension) | Long-term safety and efficacy | At 48 weeks, sustained reductions in resting (-40 mmHg) and Valsalva (-53 mmHg) LVOT gradients were seen, with 82% of patients improving by at least one NYHA class.[20] |

Table 3: EDG-7500 Clinical Trial Data

| Trial Name | Phase | Key Efficacy Endpoints | Results |

| CIRRUS-HCM | 2 | Safety, tolerability, and effect on LVOT gradient | In patients with obstructive HCM, the 100mg dose led to mean reductions of 71% in resting and 58% in provokable LVOT gradients without significant changes in LVEF.[9] A 62% mean reduction in NT-proBNP was also observed.[9] |

Experimental Protocols